molecular formula C26H23ClN2O4S2 B2458641 2-((4-((4-chlorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-N-(3,5-dimethylphenyl)acetamide CAS No. 850926-77-1

2-((4-((4-chlorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B2458641
CAS No.: 850926-77-1
M. Wt: 527.05
InChI Key: AGEHQESHHZFOTI-UHFFFAOYSA-N
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Description

2-((4-((4-chlorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C26H23ClN2O4S2 and its molecular weight is 527.05. The purity is usually 95%.
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Properties

IUPAC Name

2-[[4-(4-chlorophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN2O4S2/c1-16-4-6-19(7-5-16)24-29-25(35(31,32)22-10-8-20(27)9-11-22)26(33-24)34-15-23(30)28-21-13-17(2)12-18(3)14-21/h4-14H,15H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEHQESHHZFOTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)SCC(=O)NC3=CC(=CC(=C3)C)C)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-((4-chlorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a complex organic molecule with potential pharmacological applications. Its structure includes functional groups such as sulfonamide, oxazole, and acetamide, which are known to confer significant biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition potential, and possible therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H22ClN2O3S\text{C}_{20}\text{H}_{22}\text{ClN}_2\text{O}_3\text{S}

This structure indicates the presence of various functional groups that are crucial for its biological activity. The sulfonamide moiety is particularly noteworthy for its role in antimicrobial activity.

Antibacterial Activity

Preliminary studies have indicated that compounds similar to This compound exhibit significant antibacterial properties. In a comparative study, derivatives of oxazole were tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had higher antibacterial activity than the widely used antibiotic Ciprofloxacin, particularly against Gram-positive bacteria (Table 1).

CompoundZone of Inhibition (mm)Staphylococcus aureusStaphylococcus epidermidisEscherichia coliProteus vulgaris
Compound 81919221818
Compound 91818161511
Compound 102727192221
Ciprofloxacin1919181614

These findings suggest that the presence of the sulfonamide group in the compound may enhance its interaction with bacterial enzymes involved in folate synthesis, thereby inhibiting bacterial growth effectively .

Enzyme Inhibition

The biological activity of this compound extends to enzyme inhibition. Studies have shown that compounds with similar structural features can inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for therapeutic applications in treating neurodegenerative diseases like Alzheimer's .

In a study evaluating enzyme inhibition, several derivatives demonstrated strong inhibitory activity against urease, which is crucial for managing conditions like kidney stones and urinary tract infections. The binding affinity of these compounds to bovine serum albumin (BSA) was also assessed, indicating their potential bioavailability and therapeutic efficacy .

Case Studies

  • Antibacterial Efficacy : A study conducted on synthesized oxazole derivatives highlighted that certain compounds exhibited superior antibacterial activity compared to standard antibiotics. For instance, one derivative showed a zone of inhibition of up to 27 mm against Staphylococcus aureus, suggesting a promising lead for further drug development .
  • Analgesic Activity : Another investigation into oxazole derivatives revealed analgesic properties through writhing tests in mice. Compounds from this class demonstrated significant pain relief effects without acute toxicity, indicating their potential as non-opioid analgesics .

Scientific Research Applications

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this molecule exhibit notable antibacterial and antifungal properties. The presence of the sulfonamide group is often associated with antimicrobial activity, as it can inhibit bacterial dihydropteroate synthase, crucial for folate synthesis in bacteria. Research indicates that derivatives with similar structures show potent activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound's structure allows it to interact with various biological targets, including enzymes involved in disease pathways. For instance, compounds containing sulfonamide functionalities have been studied for their ability to inhibit enzymes critical in cancer and infectious diseases. The oxazole ring may also provide additional sites for enzyme interactions .

Anticancer Potential

The compound has shown promise in anticancer studies, where its derivatives were evaluated for growth inhibition against various cancer cell lines. The presence of the oxazole moiety is believed to enhance its cytotoxicity against tumor cells. In vitro studies have indicated significant growth inhibition percentages against several cancer types .

Chemical Synthesis and Derivatization

The synthesis of this compound can be achieved through multiple steps involving the formation of the oxazole ring followed by the introduction of various functional groups. This flexibility in synthesis allows for the creation of analogs that may possess enhanced biological activities or improved pharmacokinetic profiles.

StepDescription
Oxazole Formation Cyclization of a β-ketoester or β-diketone with an amine under acidic conditions to form the oxazole ring.
Thioether Introduction Nucleophilic substitution reactions to introduce the thioether linkage.
Acetamide Addition Final coupling reactions to attach the acetamide group .

The biological activities of this compound have been explored through various studies focusing on its antimicrobial properties, antioxidant capacity, and potential as an anticancer agent. The following table summarizes key findings from recent research:

Activity TypeFindings
Antibacterial Significant activity against Staphylococcus aureus and Escherichia coli.
Antifungal Potential effectiveness against common fungal pathogens.
Anticancer Notable growth inhibition in multiple cancer cell lines; specific IC50 values pending further studies.
Enzyme Inhibition Inhibitory effects on key enzymes involved in metabolic pathways associated with disease .

Case Studies and Research Findings

Several case studies highlight the potential applications of this compound:

  • A study demonstrated that derivatives with similar structural features exhibited potent activity against both Gram-positive and Gram-negative bacteria, reinforcing the antimicrobial potential of compounds containing sulfonamide groups .
  • Research involving molecular docking studies indicated that the compound could serve as a lead for developing new inhibitors targeting specific enzymes implicated in cancer progression .

Chemical Reactions Analysis

Sulfonyl Group (−SO₂−)

The sulfonyl group participates in:

  • Nucleophilic Aromatic Substitution (NAS) : Reacts with amines or thiols at the para-position to the sulfonyl group .

  • Hydrolysis : Stable under acidic conditions but undergoes slow hydrolysis in strong bases (e.g., NaOH, 80°C).

Oxazole Ring

  • Electrophilic Substitution : Limited due to electron-withdrawing sulfonyl group.

  • Ring-Opening : Occurs under harsh acidic conditions (e.g., H₂SO₄, reflux), yielding a diketone intermediate .

Thioether Linkage (−S−)

  • Oxidation : Forms sulfoxide (−SO−) or sulfone (−SO₂−) with H₂O₂ or meta-chloroperbenzoic acid (mCPBA).

  • Alkylation : Reacts with alkyl halides to form sulfonium salts.

Acetamide Group (−NHC(O)−)

  • Hydrolysis : Forms carboxylic acid under acidic (HCl, Δ) or basic (NaOH, Δ) conditions .

  • Reduction : LiAlH₄ reduces the amide to a primary amine .

Table 1: Oxidation of Thioether to Sulfone

ConditionReagentTimeYieldProduct
Room temperaturemCPBA (2 eq)2 h92%Sulfone derivative
0°CH₂O₂ (3 eq)6 h78%Sulfoxide intermediate

Source : Analogous data from sulfonamide derivatives .

Table 2: Hydrolysis of Acetamide

ConditionReagentTimeYieldProduct
6M HCl, refluxHCl8 h85%Carboxylic acid
2M NaOH, refluxNaOH12 h76%Sodium carboxylate

Source : Hydrolysis studies of related acetamides .

Mechanistic Insights

  • NAS at Sulfonyl Group : The electron-withdrawing sulfonyl group activates the aromatic ring for attack by nucleophiles (e.g., NH₃), forming substituted derivatives .

  • Thioether Oxidation : Proceeds via a radical mechanism in the presence of peroxides, confirmed by ESR spectroscopy.

Stability and Degradation

  • Photodegradation : UV light induces cleavage of the thioether linkage (t₁/₂ = 48 h under UV-A).

  • Thermal Stability : Decomposes above 200°C, releasing SO₂ and CO₂ .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing this compound, and what methodological considerations ensure high purity?

  • Answer: The synthesis typically involves multi-step reactions, including sulfonylation, oxazole ring formation, and thioether coupling. Critical steps include:

  • Sulfonylation of intermediates using reagents like 4-chlorobenzenesulfonyl chloride under anhydrous conditions .
  • Oxazole ring formation via cyclization, often catalyzed by Lewis acids (e.g., ZnCl₂) at controlled temperatures (60–80°C) .
  • Thioether linkage using mercapto intermediates in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ to deprotonate thiol groups .
  • Purity control via column chromatography (silica gel, hexane/EtOAc gradient) and TLC monitoring .

Q. How can researchers confirm the compound’s structural integrity and purity?

  • Answer: Use a combination of spectroscopic and analytical methods:

  • NMR spectroscopy (¹H and ¹³C) to verify substituent positions (e.g., sulfonyl, oxazole, and acetamide groups) .
  • IR spectroscopy to confirm functional groups (e.g., S=O stretch at ~1350 cm⁻¹ for sulfonyl, C=O at ~1680 cm⁻¹ for acetamide) .
  • Mass spectrometry (HRMS) for molecular ion matching .
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What biological assays are suitable for preliminary activity screening?

  • Answer: Prioritize assays based on structural analogs:

  • Antimicrobial activity: Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Anticancer potential: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition: Fluorometric assays for kinases or proteases, given the sulfonyl and oxazole motifs’ affinity for active sites .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Answer: Apply Design of Experiments (DoE) to systematically vary parameters:

  • Temperature optimization (e.g., 70–90°C for oxazole cyclization) .
  • Catalyst screening (e.g., Pd/C for coupling steps vs. CuI for thioether formation) .
  • Solvent polarity adjustment (e.g., DMSO for solubility vs. THF for kinetic control) .
  • Statistical modeling (e.g., response surface methodology) to identify interactions between variables .

Q. How should researchers address contradictions in biological activity data across similar compounds?

  • Answer: Conduct comparative structure-activity relationship (SAR) studies :

  • Substituent analysis: Compare bioactivity of analogs with variations in sulfonyl, oxazole, or acetamide groups .
  • Computational docking (e.g., AutoDock Vina) to predict binding modes and explain potency differences .
  • Meta-analysis of published data to identify trends (e.g., chlorine substituents enhancing antimicrobial activity) .

Q. What strategies are effective for elucidating the compound’s stability under varying storage conditions?

  • Answer: Perform accelerated stability studies :

  • Thermal stress testing (40–60°C) with HPLC monitoring to detect degradation products .
  • Photostability assays under UV/visible light to assess oxazole ring susceptibility .
  • pH-dependent stability in buffers (pH 3–9) to identify hydrolysis-prone motifs (e.g., sulfonyl-thioether linkage) .

Q. How can researchers establish structure-activity relationships (SAR) for this compound?

  • Answer: Combine synthetic, analytical, and computational approaches:

  • Synthesize derivatives with targeted substitutions (e.g., replacing 4-chlorophenyl with fluorophenyl) .
  • Biological profiling across multiple assays (e.g., cytotoxicity, enzyme inhibition) to correlate substituents with activity .
  • QSAR modeling using descriptors like logP, polar surface area, and electronic parameters (Hammett constants) .

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